N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. This compound is characterized by the presence of a pyridine ring and a pyrazine ring, connected through a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide has several applications in scientific research:
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
(E)-N’-[(2-hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide: This compound has similar structural features but includes a hydroxy-methoxy substitution on the benzylidene group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share the pyrazine and pyridine rings but have different substituents and linkages.
Uniqueness
N’-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide is unique due to its specific hydrazone linkage and the combination of pyridine and pyrazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9N5O |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H9N5O/c17-11(10-8-13-4-5-14-10)16-15-7-9-2-1-3-12-6-9/h1-8H,(H,16,17)/b15-7+ |
InChI Key |
HNHXRRBAWGVYNV-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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